SSTC3

Pharmacokinetics Bioavailability CK1α Activation

SSTC3 (CAS No. 1242422-09-8) is a small-molecule casein kinase 1α (CK1α) activator that functions as an inhibitor of the canonical WNT/β-catenin signaling pathway.

Molecular Formula C23H17F3N4O3S2
Molecular Weight 518.5 g/mol
Cat. No. B15541654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSSTC3
Molecular FormulaC23H17F3N4O3S2
Molecular Weight518.5 g/mol
Structural Identifiers
InChIInChI=1S/C23H17F3N4O3S2/c1-30(17-9-7-16(8-10-17)23(24,25)26)35(32,33)18-11-5-15(6-12-18)21(31)29-22-28-20(14-34-22)19-4-2-3-13-27-19/h2-14H,1H3,(H,28,29,31)
InChIKeyHSFAATUFWDDUGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SSTC3 for Research Procurement: A Validated CK1α Activator for WNT Pathway Inhibition Studies


SSTC3 (CAS No. 1242422-09-8) is a small-molecule casein kinase 1α (CK1α) activator that functions as an inhibitor of the canonical WNT/β-catenin signaling pathway [1]. It binds CK1α with a dissociation constant (Kd) of 32 nM and inhibits WNT-driven reporter gene activity with a half-maximal effective concentration (EC50) of 30 nM . Its chemical structure is defined as a secondary carboxamide: 4-{methyl[4-(trifluoromethyl)phenyl]sulfamoyl}-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide [2]. As a research tool, SSTC3 is supplied as a solid with purity ≥98% and is soluble in DMSO .

Why Generic WNT Inhibitors Cannot Substitute for SSTC3 in WNT-Driven Disease Models


Generic substitution of SSTC3 with other WNT pathway inhibitors is precluded by its unique mechanism of action and superior in vivo profile. Unlike upstream receptor antagonists (e.g., Porcupine inhibitors) or downstream β-catenin disruptors (e.g., Tankyrase inhibitors) that often induce severe on-target gastrointestinal toxicity due to the pathway's essential role in intestinal homeostasis [1], SSTC3 activates CK1α within the β-catenin destruction complex [2]. This mechanism leverages the decreased abundance of CK1α in WNT-driven tumors relative to normal gastrointestinal tissue, thereby achieving a selective therapeutic window and exhibiting minimal gastrointestinal toxicity [1]. Furthermore, SSTC3 demonstrates significantly improved pharmacokinetic properties compared to the first-in-class CK1α activator pyrvinium, whose poor bioavailability precluded in vivo efficacy testing [1][3].

Quantitative Comparative Evidence: SSTC3 Differentiation for Informed Procurement


Superior Pharmacokinetic Bioavailability Enables In Vivo Efficacy Compared to Pyrvinium

SSTC3 demonstrates significantly improved pharmacokinetic properties compared to pyrvinium, the first-in-class CK1α activator, enabling robust in vivo efficacy [1]. The study reported that pyrvinium's poor bioavailability prevented its use as an in vivo WNT inhibitor, whereas SSTC3's improved PK profile allowed for systemic administration and tumor growth inhibition in mouse models [2].

Pharmacokinetics Bioavailability CK1α Activation Colorectal Cancer

Minimal Gastrointestinal Toxicity Relative to Other WNT Inhibitor Classes

SSTC3 exhibits minimal gastrointestinal toxicity compared to other classes of WNT inhibitors, such as Porcupine or Tankyrase inhibitors, which are known to cause dose-limiting intestinal damage due to their effects on normal intestinal stem cells [1][2]. This favorable toxicity profile is attributed to SSTC3's unique mechanism of activating CK1α, a protein whose abundance is decreased in WNT-driven tumors relative to normal GI tissue, thereby providing a wider therapeutic window [1].

Gastrointestinal Toxicity Safety Profile Therapeutic Index WNT Pathway

Potent Antiproliferative Activity in WNT-Dependent Colorectal Cancer Cell Lines

SSTC3 reduces the viability of WNT-dependent colorectal cancer cell lines with single-digit to sub-micromolar EC50 values. In direct comparisons across multiple CRC models, SSTC3 exhibited EC50 values of 132 nM, 63 nM, and 123 nM for HT29, SW403, and HCT116 cells, respectively [1]. Furthermore, it attenuates the growth of Apc mutant organoids with an EC50 of 2.9 µM [2]. These values demonstrate potent on-target activity in genetically defined WNT-driven contexts.

Cellular Viability Antiproliferative Colorectal Cancer CK1α Activation

Brain Penetrance and Efficacy in Medulloblastoma Models

Unlike many WNT pathway inhibitors, SSTC3 demonstrates the ability to cross the blood-brain barrier (BBB) and accumulate in brain tissue, enabling efficacy in brain tumor models [1][2]. In a genetically-engineered vismodegib-resistant mouse model of SHH medulloblastoma, SSTC3 inhibited tumor growth and blocked metastases [1]. This property contrasts with the first-in-class CK1α activator pyrvinium, for which brain penetration data is not reported and which has poor overall bioavailability [3].

Blood-Brain Barrier Medulloblastoma SHH Pathway Brain Penetrance

Optimal Use Cases for SSTC3: Leveraging Differentiated Evidence for Research Success


In Vivo Validation of WNT Pathway Dependency in Colorectal Cancer Xenografts

SSTC3 is the preferred CK1α activator for in vivo efficacy studies in colorectal cancer (CRC) models due to its superior pharmacokinetic properties compared to pyrvinium [1]. Use SSTC3 to suppress tumor growth in established CRC xenografts, including patient-derived metastatic models, without the confounding factor of severe gastrointestinal toxicity seen with other WNT inhibitor classes .

Investigating CK1α-Dependent WNT Signaling in CNS Malignancies

Leverage SSTC3's unique ability to cross the blood-brain barrier to study CK1α-mediated WNT and SHH pathway inhibition in brain tumor models, such as medulloblastoma [2]. This application is not feasible with pyrvinium or many other WNT inhibitors, which either lack brain penetrance or are poorly bioavailable [3].

Functional Studies of WNT Pathway Activity in Genetically Defined CRC Cell Lines and Organoids

Employ SSTC3 as a chemical probe to interrogate WNT pathway dependency in a panel of colorectal cancer cell lines (e.g., HT29, SW403, HCT116) and Apc mutant organoids, where it demonstrates potent, low-nanomolar antiproliferative activity [4]. Its consistent potency across diverse models makes it a reliable tool for target validation and pathway analysis.

Technical Documentation Hub

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42 linked technical documents
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